Comparative Substrate Affinity for γ-Glutamyltransferase (GGT)
N(5)-phenyl-L-glutamine demonstrates a higher affinity for γ-glutamyltransferase (GGT) compared to the widely used chromogenic substrate L-γ-glutamyl-p-nitroanilide (GPNA), as evidenced by a lower Michaelis-Menten constant (Km). This indicates that a lower concentration of N(5)-phenyl-L-glutamine is required to achieve half-maximal enzyme velocity [1].
| Evidence Dimension | Substrate affinity for γ-glutamyltransferase (GGT) |
|---|---|
| Target Compound Data | Km = 0.1 mM |
| Comparator Or Baseline | L-γ-glutamyl-p-nitroanilide (GPNA): Km = 0.9 mM |
| Quantified Difference | 9-fold lower Km (higher affinity) |
| Conditions | For N(5)-phenyl-L-glutamine: Data aggregated in BRENDA enzyme database from multiple publications (pH and temperature not specified) [1]. For GPNA: Rat pancreas GGT at pH 8.0 with 20 mM glycylglycine as acceptor [2]. |
Why This Matters
This 9-fold difference in affinity is critical for experimental design; using a higher-affinity substrate can improve assay sensitivity for detecting low enzyme activities or enable studies under substrate-limiting conditions.
- [1] BRENDA Enzyme Database. Ligand Information for 5-L-glutamylaniline (N5-phenyl-L-glutamine). KM Value: 0.1 mM. View Source
- [2] Purification and characterization of γ-glutamyltransferase from rat pancreas. Abstract. Bioscience.alljournals.cn. (Note: Full citation details not available in abstract; Km = 0.9 mM for L-γ-glutamyl-p-nitroanilide). View Source
